molecular formula C80H129N31O24 B047448 Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- CAS No. 122756-41-6

Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-

Cat. No. B047448
M. Wt: 1909.1 g/mol
InChI Key: FLJKGOMXFGAKRA-ALJWVBQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinase inhibitors are a class of drugs that have attracted significant attention in the field of cancer research. These drugs work by blocking the activity of enzymes called protein kinases, which play a critical role in the growth and division of cancer cells. One such protein kinase inhibitor is (6-22)amide, 4-azidophenylalanine(10)-, which has shown promise in preclinical studies as a potential treatment for various types of cancer. In

Mechanism Of Action

The mechanism of action of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves the inhibition of protein kinase activity. Specifically, the compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating downstream targets involved in cancer cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Studies have shown that (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- can have a variety of biochemical and physiological effects on cancer cells. These include the inhibition of cell cycle progression, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anti-tumor activity.

Advantages And Limitations For Lab Experiments

One advantage of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown promising anti-tumor activity in preclinical models, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of the compound is its complex synthesis method, which may limit its availability for use in research studies.

Future Directions

There are several future directions for the study of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)-. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research studies. Additionally, further preclinical studies are needed to assess the safety and efficacy of the compound in animal models before it can be considered for clinical trials in humans. Finally, the compound may be studied in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of the amino acid 4-azidophenylalanine, which is then coupled with a peptide sequence containing the (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide moiety. The final product is purified using various chromatography techniques to obtain a highly pure compound.

Scientific Research Applications

(Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound can inhibit the activity of multiple protein kinases, including those involved in cancer cell proliferation and survival. In vivo studies have demonstrated that the compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and prostate cancer.

properties

CAS RN

122756-41-6

Product Name

Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-

Molecular Formula

C80H129N31O24

Molecular Weight

1909.1 g/mol

IUPAC Name

(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1

InChI Key

FLJKGOMXFGAKRA-ALJWVBQFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N

SMILES

CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N

Canonical SMILES

CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N

Other CAS RN

122756-41-6

synonyms

4-azidophenylalanine(10)PKI (6-22)amide
4-N3-Phe(10)-PKI (6-22)NH2
PKI (6-22)amide, 4-azido-Phe(10)-
PKI-APHE
protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-

Origin of Product

United States

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